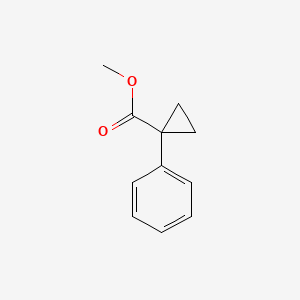

Methyl 1-phenylcyclopropane-1-carboxylate

Overview

Description

“Methyl 1-phenylcyclopropane-1-carboxylate” is an organic compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “Methyl 1-phenylcyclopropane-1-carboxylate” can be represented by the SMILES stringO=C (OC)C1 (C2=CC=CC=C2)CC1 . The InChI representation is 1S/C11H12O2/c1-13-10 (12)11 (7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . Physical And Chemical Properties Analysis

“Methyl 1-phenylcyclopropane-1-carboxylate” is a solid compound . It has a molecular weight of 176.21 .Scientific Research Applications

1. Chemical Structure and Configuration Analysis

The absolute configuration of related compounds such as cis-2-phenylcyclopropane-carboxylic acid has been established through decarboxylation experiments. These findings are crucial in understanding the stereochemical aspects of such compounds, including Methyl 1-phenylcyclopropane-1-carboxylate (Aratani, Nakanisi, & Nozaki, 1970).

2. Inhibition of Plant Ethylene Production

Compounds like Methyl 1-phenylcyclopropane-1-carboxylate have been studied for their effects on plant ethylene production, specifically as inhibitors of apple 1-aminocyclopropane-1-carboxylic acid oxidase. This research is significant for agricultural applications, particularly in controlling the ripening and senescence of fruits (Dourtoglou & Koussissi, 2000).

3. Photochemistry and Optical Activity

The photochemical properties of compounds like methyl 1-methyl-2-phenylcyclopropene-3-carboxylate, which are structurally related to Methyl 1-phenylcyclopropane-1-carboxylate, have been explored. Such studies delve into the behavior of these compounds under light exposure, contributing to a better understanding of their photostability and potential applications in photochemistry (Pincock & Moutsokapas, 1977).

4. Electron Impact Induced Fragmentation

Research on the electron impact-induced fragmentation of derivatives of trans-2-phenylcyclopropane, which is closely related to Methyl 1-phenylcyclopropane-1-carboxylate, offers insights into the mass spectrometric behavior of these compounds. This is essential for their identification and analysis in various scientific applications (Bélanger, 1979).

5. Synthesis and Reactions in Organic Chemistry

The synthesis and reactions of compounds structurally similar to Methyl 1-phenylcyclopropane-1-carboxylate, such as 4-Phenylspiro[2.2]pentane-1,1-dicarboxylate, highlight the versatility of these compounds in organic synthesis. This includes reactions with different agents and the formation of various derivatives, which is valuable in the development of new organic compounds (Denisov et al., 2019).

Safety And Hazards

properties

IUPAC Name |

methyl 1-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHLBUKYYVVZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-phenylcyclopropane-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)

![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2662811.png)

![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)

![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)

![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)